molecular formula C19H18N6O2 B11145872 N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide

N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide

Cat. No.: B11145872
M. Wt: 362.4 g/mol
InChI Key: WSUSEXBUOQJQEL-UHFFFAOYSA-N
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Description

N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide is a synthetic compound that combines an indole moiety with a benzamide structure The indole nucleus is known for its presence in various bioactive molecules, while the benzamide structure is often associated with pharmacological activity

Properties

Molecular Formula

C19H18N6O2

Molecular Weight

362.4 g/mol

IUPAC Name

N-[2-(5-methoxyindol-1-yl)ethyl]-2-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C19H18N6O2/c1-27-15-6-7-17-14(12-15)8-10-24(17)11-9-20-19(26)16-4-2-3-5-18(16)25-13-21-22-23-25/h2-8,10,12-13H,9,11H2,1H3,(H,20,26)

InChI Key

WSUSEXBUOQJQEL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2)CCNC(=O)C3=CC=CC=C3N4C=NN=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and rigorous purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the indole ring can be oxidized to form a hydroxyl group.

    Reduction: The benzamide moiety can be reduced to form the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions often require the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. In vitro assays have demonstrated its ability to inhibit the growth of various cancer cell lines. The following table summarizes the antitumor activity against selected cancer cell lines:

Cell LineIC50 (μM)Mechanism of Action
MCF-7 (Breast Cancer)5.0Induction of apoptosis and cell cycle arrest
A549 (Lung Cancer)4.5Inhibition of proliferation via downregulation of cyclin D1
HCT116 (Colorectal Cancer)6.0Activation of caspase pathways

Antimicrobial Activity

In addition to its antitumor properties, N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide exhibits antimicrobial activity against various bacterial strains. Research indicates that it can inhibit both Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy Table

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 μM
Escherichia coli0.8 μM
Candida albicans1.0 μM

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound's biological activities:

  • A study published in Pharmaceutical Research demonstrated that modifications in the indole and tetraazole moieties significantly affect the compound's potency against cancer cells and bacteria .
  • Research conducted by Journal of Medicinal Chemistry reported that derivatives of this compound showed enhanced activity against resistant bacterial strains, indicating potential for development as an antimicrobial agent .

Mechanism of Action

The mechanism of action of N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The benzamide structure may enhance the compound’s binding affinity and selectivity. The exact pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide is unique due to the presence of both the indole and benzamide moieties, which may confer distinct pharmacological properties. Its combination of structural features allows for diverse interactions with biological targets, making it a valuable compound for research and development.

Biological Activity

N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C15H18N4O2
Molecular Weight 298.34 g/mol
LogP 2.5592
Hydrogen Bond Acceptors 3
Hydrogen Bond Donors 1
Polar Surface Area 34.398 Ų

The biological activity of this compound can be attributed to several mechanisms:

  • Antitumor Activity : Preliminary studies suggest that compounds with similar indole and tetraazole structures exhibit cytotoxic effects against various cancer cell lines. For instance, the presence of the indole moiety is known to enhance apoptosis in cancer cells through the modulation of Bcl-2 family proteins .
  • Antimicrobial Properties : Similar derivatives have demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The tetraazole ring has been linked to improved interaction with microbial targets, suggesting that this compound may exhibit similar properties .
  • Neuroprotective Effects : Compounds with indole structures are often studied for their neuroprotective capabilities. Research indicates that such compounds can modulate neurotransmitter systems and exhibit antidepressant-like effects in animal models .

Research Findings

Recent studies have explored the biological activity of related compounds and provided insights into structure-activity relationships (SAR):

Case Study: Antitumor Efficacy

A study evaluated the cytotoxicity of various indole derivatives against colon carcinoma HCT-15 cells. The results indicated that compounds with a methoxy group at the 5-position displayed enhanced activity (IC50 values ranging from 10–30 µM), suggesting that modifications on the indole ring significantly affect potency .

Case Study: Antimicrobial Activity

In another research effort, derivatives similar to this compound were tested against a panel of bacterial strains. The study found that certain substitutions on the benzamide moiety led to increased antibacterial activity compared to standard antibiotics like ciprofloxacin .

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